REACTION_CXSMILES
|
CN(C)P(=O)(N(C)C)[S:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:6]=1[CH3:12].C([O-])(O)=O.[Na+]>C(O)=O>[CH3:11][C:7]1[C:6]2[CH:12]=[C:12]([C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][CH:5]=3)[S:4][C:5]=2[CH:10]=[CH:9][CH:8]=1 |f:1.2|
|
Name
|
compound
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
CN(P(SC1=C(C(=CC=C1)C)C)(N(C)C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the extract is chromatographed over silica gel
|
Type
|
CUSTOM
|
Details
|
The by-product from Example XIII can be removed particularly easily at this stage by distillation under a high vacuum
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=CC=2SC(=CC21)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |